molecular formula C8H8BrN3 B13547419 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B13547419
M. Wt: 226.07 g/mol
InChI Key: STHGSFMXVRQGBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, leading to the formation of 3-bromo-2-methylimidazo[1,2-a]pyridine . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine stands out due to its specific bromination at the 3-position, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in the development of new therapeutic agents and in various chemical synthesis applications .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H8BrN3/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,10H2,1H3

InChI Key

STHGSFMXVRQGBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)N)Br

Origin of Product

United States

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